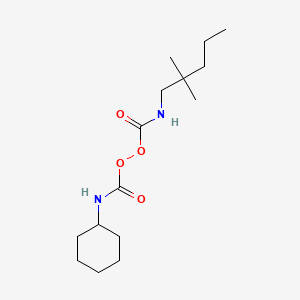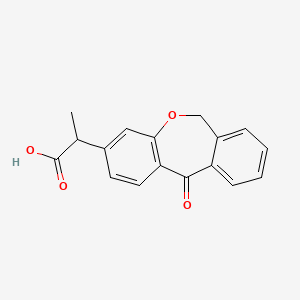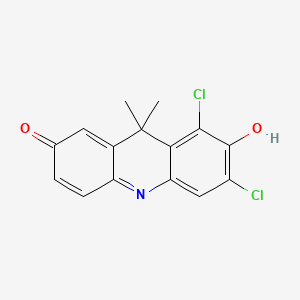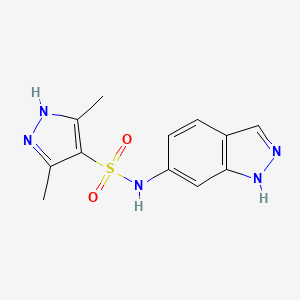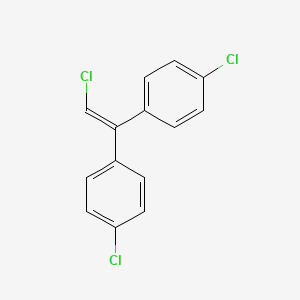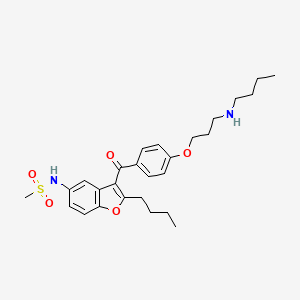
丁酰德罗内达隆
概述
描述
SR-35021 D7: 它是德罗尼达隆在人体内主要的循环活性代谢物
科学研究应用
SR-35021 D7 在科学研究中具有广泛的应用,包括:
化学: 用作分析化学中的参考标准,以研究氘标记化合物的行为。
生物学: 用于代谢研究,以追踪德罗尼达隆及其代谢物的代谢途径。
医学: 正在研究其潜在的治疗效果,特别是在治疗心律失常方面。
工业: 用于开发新药物以及作为药物发现工具.
作用机制
SR-35021 D7 的作用机制涉及其与甲状腺激素受体的相互作用。 具体来说,它分别抑制三碘甲状腺原氨酸 (T3) 与甲状腺激素受体α1 (TRα1) 和甲状腺激素受体β1 (TRβ1) 的结合,抑制率分别为 77% 和 25% . 这种抑制会影响参与各种生理过程的基因的调节,从而有助于其潜在的治疗效果。
未来方向
While specific future directions for Debutyldronedarone are not mentioned in the search results, thyroid hormone signaling, which Debutyldronedarone is involved in, has been implicated in the development and progression, as well as in the prevention of various cancers of the alimentary tract . Future investigations geared towards a better understanding of thyroid hormone signaling in digestive system cancers may provide preventive or therapeutic strategies to diminish risk, improve outcome and avert recurrence in afflicted individuals .
生化分析
Biochemical Properties
Debutyldronedarone interacts with the thyroid hormone receptor α1 (TRα1), inhibiting the binding of the thyroid hormone T3 to TRα1 . This interaction is competitive, meaning that Debutyldronedarone and T3 compete for the same binding site on the TRα1 .
Cellular Effects
Debutyldronedarone influences cell function by modulating the activity of the thyroid hormone receptor α1 (TRα1). By inhibiting the binding of T3 to TRα1, Debutyldronedarone can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Debutyldronedarone exerts its effects at the molecular level by competitively inhibiting the binding of T3 to the thyroid hormone receptor α1 (TRα1) . This inhibition can lead to changes in gene expression and enzyme activity, as TRα1 is involved in regulating various cellular processes.
Metabolic Pathways
Debutyldronedarone is a metabolite of Dronedarone, formed by cytochrome P450s (CYPs) and monoamine oxidase (MAO) in human hepatocyte preparations
准备方法
合成路线和反应条件: SR-35021 D7 的合成涉及将氘原子掺入脱丁基德罗尼达隆分子中。具体的合成路线和反应条件是专有的,未公开。 已知该化合物是通过一系列化学反应合成的,这些反应将氘原子引入母体分子中 .
工业生产方法: SR-35021 D7 的工业生产遵循氘标记化合物的合成标准规程。该过程涉及使用专门的设备和试剂,以确保氘原子掺入分子中。 最终产品经过纯化,以达到高纯度,通常大于 98% .
化学反应分析
反应类型: SR-35021 D7 经历各种化学反应,包括氧化、还原和取代
常用试剂和条件:
氧化: 在受控条件下使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应通常涉及卤化剂或亲核试剂,在特定条件下进行。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生氘标记的醇 .
相似化合物的比较
类似化合物:
脱丁基德罗尼达隆: SR-35021 D7 的母体化合物,用于治疗心律失常。
德罗尼达隆: 脱丁基德罗尼达隆的非氘化类似物,也用于治疗心律失常。
氘标记化合物: 其他用于科学研究的氘标记化合物,因其增强的稳定性和独特的性质而受到关注。
独特性: SR-35021 D7 的独特性在于其氘标记,这使其具有增强的稳定性,并允许进行详细的代谢研究。 它对甲状腺激素受体的选择性抑制也将其与其他类似化合物区分开来 .
属性
IUPAC Name |
N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5S/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2/h10-15,19,28-29H,4-9,16-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVZZGIAELTWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141626-35-9 | |
| Record name | Debutyldronedarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141626359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEBUTYLDRONEDARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3801M93QC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Debutyldronedarone interesting from a pharmacological perspective?
A1: Debutyldronedarone is the main metabolite of Dronedarone, a medication used to treat irregular heartbeats. What makes Debutyldronedarone particularly interesting is its selective antagonism of the thyroid hormone receptor alpha 1 (TRα1) [, ]. This selectivity is noteworthy because it differs from its parent drug, Dronedarone, and its analogue, Amiodarone, which exhibit effects on both TRα1 and TRβ1 [, ].
Q2: How does Debutyldronedarone interact with TRα1 and what are the downstream effects?
A2: While the exact mechanism of action requires further investigation, Debutyldronedarone effectively inhibits the binding of the natural ligand, 3,5,3'-triiodothyronine (T3), to TRα1 []. This inhibition has been observed in both in vitro and in vivo studies []. By blocking T3 binding, Debutyldronedarone disrupts downstream signaling pathways regulated by TRα1. For instance, in rat models, Debutyldronedarone administration, through its parent drug Dronedarone, led to a decrease in hypothalamic thyrotropin-releasing hormone (TRH) mRNA expression, a phenomenon linked to TRα1 activity []. This contrasts with the effects of Amiodarone, which impacts both TRα1 and TRβ1, causing broader effects on thyroid hormone metabolism in the pituitary and liver [].
Q3: Are there analytical methods available to study Debutyldronedarone levels?
A3: Yes, researchers have developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously measure Dronedarone and its active metabolite Debutyldronedarone in human plasma []. This method enables researchers to track the pharmacokinetics of both compounds, providing valuable insights into their behavior within the body.
Q4: What is known about the structure of Debutyldronedarone?
A4: While the provided abstracts do not detail the molecular formula, weight, or spectroscopic data of Debutyldronedarone, its chemical synthesis has been described []. The synthesis involves a multi-step process starting with a Friedel-Crafts reaction between 2-butyl-5-nitrobenzofuran and 4-methoxybenzoyl chloride, ultimately leading to Debutyldronedarone []. This synthesis pathway provides a foundation for understanding its structure and potentially developing modified versions for further research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


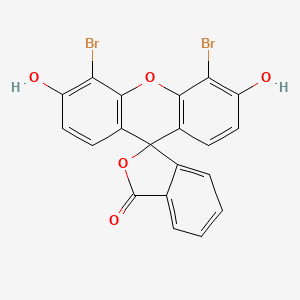
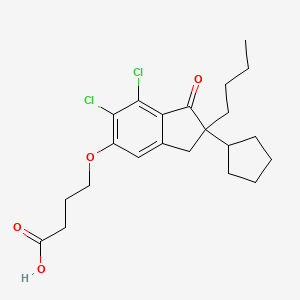
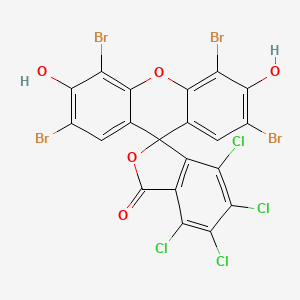

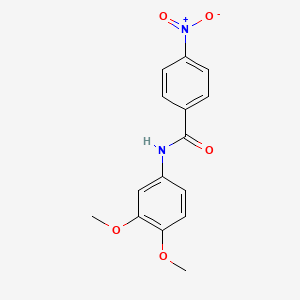
![Ethyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B1669904.png)
